2-(2-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine
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Overview
Description
2-(2-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a bromophenyl group at the 2-position and a methoxy group at the 5-position of the imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable brominated aromatic aldehyde or ketone. One common method is the Groebke-Blackburn three-component reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isonitrile . The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as a Lewis acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate or sodium hydroxide.
Major Products:
Substitution Reactions: Substituted imidazo[1,2-a]pyridine derivatives.
Oxidation Reactions: N-oxides of imidazo[1,2-a]pyridine.
Coupling Reactions: Biaryl derivatives with extended conjugation.
Scientific Research Applications
2-(2-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including antituberculosis and anticancer drugs.
Material Science: The compound is used in the synthesis of organic light-emitting diodes (OLEDs) and other optoelectronic materials due to its unique electronic properties.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biological pathways.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine depends on its specific application. In medicinal chemistry, it often acts by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, as an antituberculosis agent, it may inhibit the function of essential bacterial enzymes, leading to the disruption of bacterial cell processes . The exact molecular pathways involved can vary based on the specific derivative and its target .
Comparison with Similar Compounds
- 2-(4-Bromophenyl)imidazo[1,2-a]pyridine
- 2-(2-Fluorophenyl)imidazo[1,2-a]pyridine
- 2-(2-Chlorophenyl)imidazo[1,2-a]pyridine
Comparison: 2-(2-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine is unique due to the presence of both a bromophenyl and a methoxy group, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, the methoxy group can enhance its solubility and potentially improve its pharmacokinetic properties .
Properties
Molecular Formula |
C14H11BrN2O |
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Molecular Weight |
303.15 g/mol |
IUPAC Name |
2-(2-bromophenyl)-5-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11BrN2O/c1-18-14-8-4-7-13-16-12(9-17(13)14)10-5-2-3-6-11(10)15/h2-9H,1H3 |
InChI Key |
MYZPZRLNJPVUBI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=NC(=CN21)C3=CC=CC=C3Br |
Origin of Product |
United States |
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